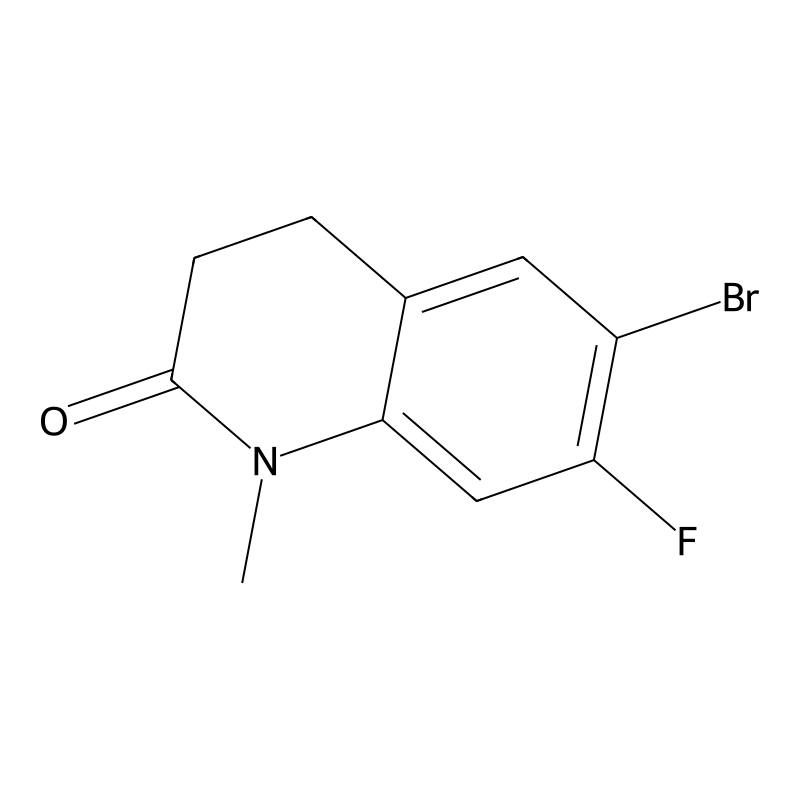

6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scaffold for Drug Discovery

The core structure of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one belongs to the class of quinolinones, which are known to exhibit various biological activities. PubChem, 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one: Researchers might use this compound as a starting point for synthesizing new analogs with potentially valuable medicinal properties.

Target Specificity Exploration

By selectively modifying the functional groups (like the bromine and fluorine atoms) on the quinolinone core, scientists can investigate how these changes affect the interaction of the molecule with specific biological targets. This can lead to the development of more targeted drugs with fewer side effects.

Probe Molecule Development

Due to the presence of unique functional groups, 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one could be a valuable tool for researchers studying biological processes. By attaching fluorescent tags or other detectable moieties, scientists might utilize this compound to probe specific enzymes or receptors within cells.

6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one is a synthetic compound characterized by its unique molecular structure. It has the molecular formula and a molecular weight of approximately 258.09 g/mol. The compound features a quinoline core, which is a bicyclic structure containing both a benzene ring and a pyridine ring. The presence of bromine and fluorine substituents at specific positions contributes to its chemical reactivity and biological properties .

- Electrophilic Aromatic Substitution: The bromine and fluorine groups can direct electrophiles to the ortho and para positions on the aromatic ring.

- Nucleophilic Substitution: The nitrogen atom in the quinoline structure can act as a nucleophile in reactions with alkyl halides or acyl chlorides.

- Reduction Reactions: The carbonyl group in the quinolinone can be reduced to an alcohol or other functional groups under appropriate conditions.

6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one has been studied for its potential biological activities. Preliminary research suggests that it may exhibit:

- Antimicrobial Properties: Some studies indicate effectiveness against various bacterial strains.

- Anticancer Activity: Its structural features may contribute to inhibitory effects on cancer cell proliferation.

- CYP450 Inhibition: The compound has been noted to interact with cytochrome P450 enzymes, which are crucial for drug metabolism .

The synthesis of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactions:

- Formation of Quinoline Derivative: Starting from an appropriate aniline derivative, bromination and fluorination are performed to introduce the halogen substituents.

- Cyclization: The intermediate is subjected to cyclization conditions that promote the formation of the quinoline ring.

- Final Modifications: Further modifications may include methylation at the nitrogen atom or reduction of functional groups as necessary.

This compound finds applications in various fields:

- Pharmaceutical Research: As a lead compound for developing new antimicrobial or anticancer agents.

- Chemical Biology: Used in studies investigating enzyme interactions and metabolic pathways.

- Material Science: Potential use in synthesizing novel materials with specific electronic or optical properties .

Interaction studies have shown that 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one can affect various biological targets, particularly enzymes involved in drug metabolism. It has been evaluated for its ability to inhibit specific cytochrome P450 enzymes, which play a critical role in the pharmacokinetics of many drugs. This inhibition could lead to significant drug-drug interactions, necessitating careful consideration in therapeutic contexts .

Several compounds share structural similarities with 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one. Here are some notable comparisons:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 7-Bromo-3,4-dihydroquinolin-2(1H)-one | 14548-51-7 | 0.92 | Lacks fluorine; primarily studied for anticancer activity. |

| 5-Bromo-3,4-dihydroquinolin-2(1H)-one | 880094-83-7 | 0.88 | Different substitution pattern; potential antimicrobial properties. |

| 6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | 135631-90-2 | 0.87 | Additional methyl groups; altered biological activity profile. |

| 7-Amino-3,4-dihydroquinolinone | 22246-07-7 | 0.81 | Amino group instead of halogens; different interaction profile with enzymes. |

These compounds highlight the uniqueness of 6-Bromo-7-fluoro-1-methyl-3,4-dihydroquinolin-2-one due to its specific halogen substitutions and potential biological activities that may differ significantly from its analogs .